Physicochemical Differentiation of 4-(Methoxymethyl)pyridine from Unsubstituted Pyridine
The introduction of the methoxymethyl group at the 4-position of the pyridine ring confers a substantial increase in lipophilicity and molecular complexity compared to unsubstituted pyridine. Specifically, 4-(Methoxymethyl)pyridine exhibits a calculated LogP of 1.228 . In contrast, the baseline LogP for unsubstituted pyridine is approximately 0.65 [1]. This nearly 2-fold increase in LogP translates to a significantly higher partition coefficient into organic phases and a reduced aqueous solubility profile, which are critical parameters in medicinal chemistry and process development.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.228 |
| Comparator Or Baseline | Unsubstituted Pyridine (CAS 110-86-1) LogP = 0.65 |
| Quantified Difference | LogP increased by 0.578 (~1.9-fold increase in partition coefficient) |
| Conditions | Calculated using standard computational prediction methods (e.g., XLogP3 or similar). |
Why This Matters
This quantifiable difference in lipophilicity (LogP 1.228 vs. 0.65) directly influences compound selection for lead optimization programs targeting improved membrane permeability, altered tissue distribution, or reduced off-target effects mediated by hydrophilicity.
- [1] PubChem. Pyridine (Compound). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/Pyridine View Source
